molecular formula C11H13Cl2NO2 B13554587 Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Cat. No.: B13554587
M. Wt: 262.13 g/mol
InChI Key: VHPYMLOOLJMCCI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a dichlorophenyl group, a methylamino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid.

    Reduction: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate
  • Ethyl 2-(2,3-dichlorophenyl)-2-(ethylamino)acetate
  • Ethyl 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetate

Uniqueness

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of both methylamino and ethyl ester groups

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H13Cl2NO2/c1-3-16-11(15)10(14-2)7-5-4-6-8(12)9(7)13/h4-6,10,14H,3H2,1-2H3

InChI Key

VHPYMLOOLJMCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)NC

Origin of Product

United States

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